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Introduction

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the
phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of
cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases,
including cancer, inflammatory disorders, and metabolic diseases, making kinases attractive
targets for therapeutic intervention. Consequently, the development of robust and efficient
kinase assays is crucial for basic research and drug discovery.

Traditionally, kinase activity has been assessed using radioisotope-based methods, which,
while sensitive, pose significant safety, regulatory, and disposal challenges. This has spurred
the development of a variety of non-radioactive kinase assay technologies. These modern
assays offer comparable or superior sensitivity and are amenable to high-throughput screening
(HTS), facilitating the rapid identification and characterization of kinase inhibitors.

This document provides detailed application notes and protocols for several common non-
radioactive kinase assay formats that rely on ATP as the phosphate donor. While the specific
ATP salt is often not detailed in protocols, the use of a high-quality ATP preparation, such as
one dissolved in a buffer containing tromethamine (Tris), is critical for assay performance. The
protocols outlined below are applicable to a broad range of serine/threonine and tyrosine
kinases.
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Assay Principles

Non-radioactive kinase assays primarily function by detecting either the consumption of ATP or
the generation of ADP, the by-product of the kinase reaction. Other methods focus on the
detection of the phosphorylated substrate.

Luminescent ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify the amount
of ATP remaining after a kinase reaction. The detection reagent contains luciferase and its
substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin,
producing light. The luminescent signal is inversely proportional to kinase activity; high
kinase activity results in low ATP levels and thus a weaker light signal.[1][2]

Luminescent ADP Detection Assays (e.g., ADP-Glo™): These assays measure the amount
of ADP produced during the kinase reaction. The assay is typically a two-step process. First,
any remaining ATP is depleted. Then, the ADP is converted back to ATP, which is
subsequently detected using a luciferase-based reaction.[3][4][5] The resulting luminescent
signal is directly proportional to kinase activity.

Fluorescence-Based Assays: These assays can be configured in various formats.
Fluorescence Polarization (FP) assays monitor the binding of a fluorescently labeled tracer
to an antibody specific for the phosphorylated substrate. Other methods use fluorometric
probes that change their fluorescence properties upon ADP binding.

Colorimetric/ELISA-Based Assays: These assays typically involve a substrate coated on a
microplate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme
(like HRP) is used to detect the phosphorylated substrate. Addition of a chromogenic
substrate results in a color change that is proportional to kinase activity.

Western Blot-Based Assays: This method is often used to measure the activity of a specific
kinase that has been immunoprecipitated from a cell lysate. The immunoprecipitated kinase
is incubated with its substrate and ATP, and the phosphorylation of the substrate is detected
by Western blotting using a phospho-specific antibody.

Experimental Protocols
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Protocol 1: Luminescent Kinase Assay (ADP-Glo™
Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is
suitable for measuring the activity of a wide range of kinases.

Materials:

Kinase of interest

o Kinase substrate (peptide or protein)

e ATP (high purity)

¢ Kinase reaction buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
o ADP-Glo™ Reagent

 Kinase Detection Reagent

» White, opaque 96-well or 384-well plates

e Luminometer

Procedure:

e Kinase Reaction Setup:

o Prepare a master mix containing the kinase, substrate, and any potential inhibitors in the
kinase reaction buffer.

o Add 5 pL of the master mix to each well of the microplate.

o Initiate the kinase reaction by adding 5 pL of ATP solution. The final ATP concentration
should be at or near the Km for the kinase of interest.

o Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
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e ATP Depletion:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.
o ADP to ATP Conversion and Detection:

o Add 10 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated in the kinase reaction to ATP and provides the luciferase and luciferin for the
detection reaction.

o Incubate at room temperature for 30-60 minutes to allow the luminescent signal to
stabilize.

e Measurement:

o Measure the luminescence using a plate-reading luminometer. The signal is stable for
several hours.

Protocol 2: Western Blot-Based Akt Kinase Assay

This protocol describes how to measure the activity of immunoprecipitated Akt kinase.
Materials:

o Cell lysate containing Akt

o Anti-Akt antibody conjugated to beads (e.g., Protein A/G Sepharose)

o GSK-3 fusion protein (as substrate)

e ATP (10 mM stock)

» Kinase Buffer (e.g., 25 mM Tris-HCI, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1
mM NaszVOas, 10 mM MgClz)
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e Lysis Buffer (e.g., 20 mM Tris-HCI, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1%
Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM NasVOa,
1 pg/mL leupeptin)

o SDS-PAGE gels and Western blotting apparatus

e Primary antibody: Phospho-GSK-3a/(3 (Ser21/9) antibody
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Immunoprecipitation of Akt:

o Incubate cell lysate (200-500 ug of total protein) with the anti-Akt antibody-conjugated
beads overnight at 4°C with gentle rocking.

o Wash the beads twice with Lysis Buffer and twice with Kinase Buffer.

o Kinase Reaction:

[e]

Resuspend the beads in 50 L of Kinase Buffer.

[e]

Add 1 pg of GSK-3 fusion protein and 1 pL of 10 mM ATP.

Incubate the reaction at 30°C for 30 minutes.

o

[¢]

Terminate the reaction by adding 25 pL of 3X SDS sample buffer and boiling for 5 minutes.
o Western Blot Analysis:

o Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

o Perform electrophoresis and transfer the proteins to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Incubate the membrane with the primary antibody (anti-phospho-GSK-3) overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from kinase assays are essential for comparing the potency of inhibitors and
assessing assay performance.

Table 1: Inhibitor Potency (ICso) Determination

The half-maximal inhibitory concentration (ICso) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Kinase Inhibitor Assay Type ICs0 (NM)
) Luminescent (ADP-
PKA Staurosporine 8.5
Glo™)
Luminescent (Kinase-
Aktl GSK690693 15.2
Glo®)
_ Fluorescence
RIP1 Necrostatin-1 o 2600
Polarization

o Luminescent (Kinase-
Src Dasatinib 0.8
Glo®)

Table 2: Assay Quality Metrics (Z'-Factor)

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput
screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
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ATP Concentration

Assay Type Kinase Z'-Factor
(HM)
Luminescent (Kinase-
PKA 10 >0.7
Glo®)
Luminescent (ADP-
Src 25 0.85
Glo™)
Fluorescence
o RIP1 50 0.62
Polarization
Colorimetric (ELISA) PKC 100 0.78
Visualizations

Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and
metabolism. Its dysregulation is frequently observed in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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